molecular formula C11H6F3N3 B8634306 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)benzonitrile

4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)benzonitrile

Cat. No.: B8634306
M. Wt: 237.18 g/mol
InChI Key: BDKMDFBRKOZFDI-UHFFFAOYSA-N
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Description

4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)benzonitrile is a useful research compound. Its molecular formula is C11H6F3N3 and its molecular weight is 237.18 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H6F3N3

Molecular Weight

237.18 g/mol

IUPAC Name

4-[4-(trifluoromethyl)pyrazol-1-yl]benzonitrile

InChI

InChI=1S/C11H6F3N3/c12-11(13,14)9-6-16-17(7-9)10-3-1-8(5-15)2-4-10/h1-4,6-7H

InChI Key

BDKMDFBRKOZFDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)N2C=C(C=N2)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 0° C. solution of 4-(trifluoromethyl)-1H-pyrazole (1 g, 7 mmol) in N,N-dimethylformamide (10 mL) was added 60 wt % sodium hydride (132 mg, 3.31 mmol). The mixture was stirred at 0° C. for 30 minutes, 4-fluorobenzonitrile (979 mg, 8.08 mmol) was added and the reaction was heated to 80° C. overnight. Saturated ammonium chloride was added and the mixture extracted with ethyl acetate. The organic layer was dried over sodium sulfate, filtered and concentrated. Purification by column chromatography gave 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)benzonitrile (1.2 g, 72%). 1H NMR (400 MHz, CD3OD, δ): 8.84 (s, 1H), 7.96 (s, 1H), 7.95 (d, 2H), 7.78 (d, 2H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
132 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
979 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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